2-(5-Bromopyridin-2-yl)propanenitrile

Description

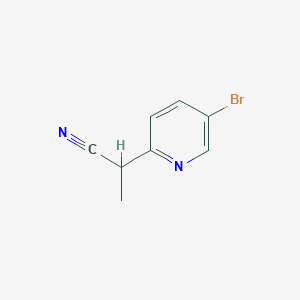

2-(5-Bromopyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a propanenitrile group at the 2-position. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity profile .

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)propanenitrile |

InChI |

InChI=1S/C8H7BrN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,1H3 |

InChI Key |

HLUCIQJFKNSPBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=NC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Phenylpropanenitriles

Examples :

- (R)-2-(2-Chlorophenyl)propanenitrile (3q)

- (R)-2-(2-Bromophenyl)propanenitrile (3r)

| Property | 2-(5-Bromopyridin-2-yl)propanenitrile | (R)-2-(2-Bromophenyl)propanenitrile (3r) | (R)-2-(2-Chlorophenyl)propanenitrile (3q) |

|---|---|---|---|

| Aromatic System | Pyridine | Benzene | Benzene |

| Halogen | Bromine (5-position) | Bromine (2-position) | Chlorine (2-position) |

| Molecular Weight | 211.06 g/mol | 210.07 g/mol | 165.62 g/mol |

| Synthetic Yield | Not reported | 65% | 66% |

| Enantiomeric Excess | Not reported | 87% ee | 98% ee |

Key Differences :

- Aromatic System : The pyridine ring in the target compound introduces electron-withdrawing effects, making it less electron-rich than benzene derivatives like 3q and 3r. This affects reactivity in electrophilic substitution or catalytic reactions .

- Halogen Position : Bromine at the 5-position on pyridine (meta to nitrile) vs. ortho on benzene. Steric and electronic effects differ significantly, influencing reaction pathways and stereochemical outcomes.

- Enantioselectivity : The lower ee (87%) in brominated 3r compared to chlorinated 3q (98% ee) suggests halogen size impacts asymmetric synthesis, likely due to steric hindrance during catalysis .

Pyrimidine and Quinoline Derivatives

Examples :

- 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile ()

- 2-(5-(6-Bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile ()

Key Differences :

- Quinoline’s fused ring system enhances aromaticity and planarity, favoring π-π stacking in biological targets .

- Branched vs. Linear Nitrile : The 2-methylpropanenitrile group in and introduces steric bulk, which may reduce conformational flexibility compared to the linear propanenitrile chain in the target compound.

Cyclopropane and Alcohol Derivatives

Examples :

| Property | This compound | 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile | 2-(5-Bromopyridin-2-yl)propan-2-ol |

|---|---|---|---|

| Functional Group | Nitrile | Nitrile (cyclopropane-linked) | Alcohol |

| Molecular Weight | 211.06 g/mol | 223.07 g/mol | 214.06 g/mol (est.) |

| Reactivity | High (nitrile) | High (nitrile + ring strain) | Moderate (alcohol) |

Key Differences :

- Cyclopropane Ring : The strained cyclopropane in increases reactivity and may reduce metabolic stability compared to the linear propane chain in the target compound .

- Nitrile vs. Alcohol : Nitriles are more polar and resistant to oxidation than alcohols, making the target compound more suitable for reactions requiring robust functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.